3-Benzylglycidol chemical structure and properties
3-Benzylglycidol chemical structure and properties
An In-Depth Technical Guide to 3-Benzylglycidol: A Cornerstone Chiral Building Block
Introduction
In the landscape of modern medicinal chemistry and pharmaceutical development, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a drug molecule is often the critical determinant of its efficacy and safety profile.[] Within the chemist's toolkit, few reagents are as versatile and enabling as chiral epoxides. This guide provides a deep technical dive into 3-Benzylglycidol, a pivotal C3 chiral synthon whose unique structural features and reactivity have established it as a cornerstone intermediate in the synthesis of complex, biologically active molecules.[2] As a Senior Application Scientist, this document is structured to provide not just protocols, but a foundational understanding of the causality behind the synthetic strategies and applications that make 3-Benzylglycidol indispensable for researchers, scientists, and drug development professionals.
Chemical Identity and Physicochemical Properties
3-Benzylglycidol, also known as (Benzyloxymethyl)oxirane or 1-(Benzyloxy)-2,3-epoxypropane, is a chiral epoxide featuring a three-membered oxirane ring and a benzyl ether moiety. This combination imparts both a reactive center for nucleophilic attack and a stable, bulky protecting group that can be removed under specific conditions. The molecule exists as two non-superimposable mirror images, the (R) and (S) enantiomers.
Caption: Chemical Structures of 3-Benzylglycidol Enantiomers and Racemate.
The physical and chemical properties of 3-Benzylglycidol are summarized in the table below. These properties are essential for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂O₂ | [3] |
| Molecular Weight | 164.20 g/mol | [3] |
| IUPAC Name (Racemic) | 2-(phenylmethoxymethyl)oxirane | [3] |
| Synonyms | (Benzyloxymethyl)oxirane, Glycidyl benzyl ether | |
| CAS Number (Racemic) | 2930-05-4 | |
| CAS Number (R)-(-) | 14618-80-5 | [3] |
| CAS Number (S)-(+) | 16495-13-9 | [2] |
| Appearance | Colorless to almost colorless clear liquid | [4] |
| Boiling Point | 70-73 °C @ 11 mmHg; 130 °C @ 0.1 mmHg | [4] |
| Density | 1.077 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | ~1.517 - 1.52 | [4] |
| Storage Temperature | 2-8°C, Recommended in a cool, dark place (<15°C) | [4] |
Asymmetric Synthesis: The Sharpless-Katsuki Epoxidation Route
The primary value of 3-Benzylglycidol lies in its availability in high enantiomeric purity. The most authoritative and widely adopted method for achieving this is a two-step sequence beginning with the Sharpless-Katsuki asymmetric epoxidation of allyl alcohol.[5][6][7] This Nobel Prize-winning reaction provides access to chiral glycidol, which is then benzylated.
Causality of the Method: The brilliance of the Sharpless epoxidation lies in its predictable stereochemical outcome. The choice of diethyl tartrate (DET) enantiomer dictates which face of the alkene's double bond is epoxidized.
-
Catalyst System: A titanium tetra(isopropoxide) [Ti(OiPr)₄] catalyst forms a chiral complex with the diethyl tartrate ligand.[8]
-
Chiral Ligand: (+)-Diethyl L-tartrate directs the oxidant (tert-butyl hydroperoxide, TBHP) to the "bottom" face of the allyl alcohol when oriented correctly, yielding (2R)-glycidol. Conversely, (-)-Diethyl D-tartrate directs oxidation to the "top" face, yielding (2S)-glycidol.[5]
-
Substrate Requirement: The reaction is highly specific for allylic alcohols, as the hydroxyl group is essential for coordinating to the titanium center, thereby positioning the double bond for directed oxidation.[9]
This high degree of predictability and substrate tolerance makes it a robust and trustworthy method for large-scale production.
Caption: Workflow for Asymmetric Synthesis of (S)-3-Benzylglycidol.
Experimental Protocol: Synthesis of (S)-3-Benzylglycidol
This protocol is a representative procedure based on established methodologies.
Step 1: Sharpless Asymmetric Epoxidation to form (S)-Glycidol
-
Setup: A dry, argon-purged reaction vessel is charged with dichloromethane (CH₂Cl₂), 3Å molecular sieves, and cooled to -20 °C.
-
Catalyst Formation: Titanium(IV) isopropoxide [Ti(OiPr)₄] is added, followed by the dropwise addition of (-)-Diethyl tartrate [(-)-DET]. The mixture is stirred for 30 minutes to allow for the formation of the chiral catalyst complex.
-
Substrate Addition: Allyl alcohol is added to the cooled mixture.
-
Oxidation: A solution of tert-butyl hydroperoxide (TBHP) in toluene is added slowly, maintaining the temperature below -20 °C. The reaction is monitored by TLC until completion.
-
Workup: The reaction is quenched by the addition of water. The mixture is warmed to room temperature and stirred vigorously. The resulting emulsion is filtered, and the organic layer is separated, dried, and concentrated to yield crude (S)-glycidol.
Step 2: Benzylation to form (S)-3-Benzylglycidol
-
Alkoxide Formation: In a separate dry, argon-purged flask, a suspension of sodium hydride (NaH) in dry tetrahydrofuran (THF) is prepared and cooled to 0 °C.
-
Nucleophile Addition: The crude (S)-glycidol from Step 1, dissolved in dry THF, is added dropwise to the NaH suspension. The mixture is stirred until hydrogen evolution ceases, indicating the formation of the sodium alkoxide.
-
Electrophile Addition: Benzyl bromide (BnBr) is added slowly to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred overnight.
-
Workup and Purification: The reaction is carefully quenched with water. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by vacuum distillation to yield pure (S)-3-Benzylglycidol.[10][11]
Spectroscopic and Analytical Profile
Verification of the structure and purity of 3-Benzylglycidol is typically achieved through standard spectroscopic methods. The following table summarizes the expected spectral data.
| Technique | Characteristic Data | Source(s) |
| ¹H NMR (CDCl₃) | δ 7.25-7.40 (m, 5H, Ar-H), 4.58 (s, 2H, -O-CH₂-Ph), 3.75 (dd, 1H), 3.50 (dd, 1H), 3.15 (m, 1H, oxirane CH), 2.80 (dd, 1H, oxirane CH₂), 2.60 (dd, 1H, oxirane CH₂) | [12] |
| ¹³C NMR (CDCl₃) | δ 137.8 (Ar-C), 128.4 (Ar-CH), 127.8 (Ar-CH), 127.7 (Ar-CH), 73.4 (-O-CH₂-Ph), 70.8 (-CH₂-O-Bn), 50.9 (oxirane CH), 44.2 (oxirane CH₂) | [13] |
| IR (Neat) | ~3030 cm⁻¹ (Ar C-H stretch), ~2920, 2860 cm⁻¹ (Aliphatic C-H stretch), ~1250, 840 cm⁻¹ (epoxide C-O stretch), ~1100 cm⁻¹ (ether C-O stretch), ~740, 700 cm⁻¹ (Ar C-H bend) | [3] |
Reactivity and Synthetic Utility: The Epoxide Ring-Opening
The synthetic utility of 3-Benzylglycidol is dominated by the reactivity of its strained epoxide ring. The ring can be opened by a wide variety of nucleophiles, proceeding via an Sₙ2 mechanism.[14][15][16] This reaction is highly reliable and stereospecific, resulting in inversion of configuration at the center of attack.
Key Principles of Reactivity:
-
Regioselectivity: In unsymmetrical epoxides like 3-Benzylglycidol, the site of nucleophilic attack is dictated by the reaction conditions.
-
Basic/Neutral Conditions (Sₙ2): Strong nucleophiles (e.g., R₂NH, RO⁻, RMgX, N₃⁻) will attack the less sterically hindered carbon (C3). This is the most common and predictable pathway.[17]
-
Acidic Conditions (Sₙ1-like): The epoxide oxygen is first protonated, creating a better leaving group. The nucleophile then attacks the carbon atom that can best stabilize a partial positive charge (the more substituted carbon, C2), although the mechanism has significant Sₙ2 character.[15]
-
-
Stereospecificity: The attack occurs from the backside relative to the C-O bond, leading to a product with a trans relationship between the newly introduced nucleophile and the hydroxyl group.
Caption: Key Ring-Opening Reactions of (S)-3-Benzylglycidol.
Applications in Drug Development: Synthesis of Atazanavir
The true value of a chiral building block is demonstrated in its successful application in the synthesis of pharmaceuticals. 3-Benzylglycidol and its derivatives are key intermediates in the production of several drugs. A prominent example is Atazanavir , an antiretroviral medication used to treat and prevent HIV/AIDS.[18][19]
The synthesis of Atazanavir involves a key chiral diamino alcohol fragment. This fragment is constructed by the ring-opening of a chiral N-Boc protected glycidylamine epoxide with a hydrazine derivative.[19] The required chiral epoxide is conceptually and synthetically derived from building blocks like 3-benzylglycidol, showcasing the direct translation of this intermediate's chirality into the final active pharmaceutical ingredient (API).[18][20]
Caption: Synthetic Pathway from Chiral Epoxide to Atazanavir Core.
Safety, Handling, and Storage
As a reactive chemical, proper handling of 3-Benzylglycidol is essential for laboratory safety. The information below is a synthesis of data from multiple safety data sheets (SDS).
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Hazards:
-
Storage: Store in a tightly sealed container in a refrigerator (2-8 °C). It is often recommended to store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation.
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[21]
-
Skin: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[21]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[21]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[21]
-
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.
References
-
Organic Chemistry Portal. (n.d.). Sharpless Epoxidation. Retrieved from [Link]
-
PubChem. (n.d.). (-)-Benzyl (R)-glycidyl ether. National Center for Biotechnology Information. Retrieved from [Link]
-
Dalal Institute. (n.d.). Sharpless Asymmetric Epoxidation. Retrieved from [Link]
-
Wikipedia. (n.d.). Sharpless epoxidation. Retrieved from [Link]
-
Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Biomolecules, 1(1), 41-79. [Link]
-
Sartori, S. K., Miranda, I. L., Diaz, M. A. N., & Diaz, G. (2018). Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products. Revista Virtual de Química, 10(5), 1438-1467. [Link]
-
Chiral Drug Intermediate. (2025). Chiral Drug Intermediate: Impact On Drug Efficacy And Safety. [Link]
- Johnson, R. A., & Sharpless, K. B. (1993). Catalytic Asymmetric Epoxidation of Allylic Alcohols. In Catalytic Asymmetric Synthesis (pp. 103-158). VCH Publishers.
-
Patel, R. N. (2020). Synthesizing Chiral Drug Intermediates by Biocatalysis. Applied Biochemistry and Biotechnology, 191(4), 1279-1311. [Link]
-
PrepChem.com. (n.d.). Synthesis of (2R,3S)-3-benzyloxy-1,2-epoxy-4-pentene. Retrieved from [Link]
-
GPATINDIA. (2020). ATAZANAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [Link]
-
Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link]
-
Syrris. (n.d.). Publication – A three step continuous flow synthesis of the biaryl unit of the HIV protease inhibitor Atazanavir. Retrieved from [Link]
-
ResearchGate. (n.d.). Atazanavir (102) with chiral core indicated, then synthesis of.... [Link]
- Google Patents. (n.d.). WO2008142090A1 - Self-emulsifying formulation of tipranavir for oral administration.
-
Organic Syntheses. (n.d.). 3-Benzyloxy-2-methyl Propanoate. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Epoxide Ring Opening With Base. Retrieved from [Link]
-
Khan Academy. (n.d.). Ring-opening reactions of epoxides: Strong nucleophiles. Retrieved from [Link]
-
Penn State Pressbooks. (n.d.). 9.14 Reactions of Epoxides: Ring-Opening. Retrieved from [Link]
-
Patel, R. N. (2001). Microbial/enzymatic synthesis of chiral drug intermediates. Current Opinion in Biotechnology, 12(6), 587-604. [Link]
- Patel, R. N. (2004). Biocatalytic Synthesis of Chiral Pharmaceutical Intermediates. Food Technology and Biotechnology, 42(4), 305-325.
-
Supporting Information. (n.d.). General procedure B. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Retrieved from [Link]
-
ResearchGate. (n.d.). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. [Link]
Sources
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. (-)-Benzyl (R)-glycidyl ether | C10H12O2 | CID 159746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzyl (S)-(+)-Glycidyl Ether | 16495-13-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. dalalinstitute.com [dalalinstitute.com]
- 9. Sharpless Epoxidation [organic-chemistry.org]
- 10. ias.ac.in [ias.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. (S)-(+)-Benzyl glycidyl ether(16495-13-9) 1H NMR spectrum [chemicalbook.com]
- 13. BENZYL GLYCIDYL ETHER(2930-05-4) 13C NMR spectrum [chemicalbook.com]
- 14. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 18. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals [mdpi.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Synthesis the HIV protease inhibitor Atazanavir | Syrris [syrris.jp]
- 21. prepchem.com [prepchem.com]
